Tridecanoic Acid Ethyl-d5 Ester

Description

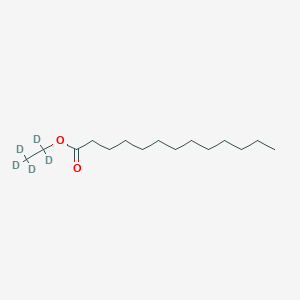

Tridecanoic Acid Ethyl-d5 Ester (ethyl-d5 tridecanoate) is an isotopically labeled derivative of tridecanoic acid, where five hydrogen atoms are replaced with deuterium (d5) at the ethyl ester moiety. This compound (CAS 28267-29-0, unlabeled; sc-474874) is a critical tool in lipid metabolism research, particularly for tracing fatty acid pathways and enzymatic activity in mammalian systems. The incorporation of deuterium enhances its detectability in analytical techniques such as gas chromatography-mass spectrometry (GC-MS), enabling precise quantification of metabolic flux and molecular interactions . Its ester group facilitates participation in hydrolysis and transesterification reactions, making it valuable for studying reaction kinetics and lipid dynamics .

Properties

Molecular Formula |

C₁₅H₂₅D₅O₂ |

|---|---|

Molecular Weight |

247.43 |

Synonyms |

Ethyl-d5 n-Tridecanoate; Ethyl-d5 Tridecanoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between Tridecanoic Acid Ethyl-d5 Ester and analogous compounds:

Analytical Performance

- Deuterium Labeling: The ethyl-d5 group in this compound provides distinct mass spectral signatures, avoiding overlap with endogenous protonated esters in GC-MS analysis. This contrasts with non-deuterated analogs like Tridecanoic Acid Methyl Ester, which require careful chromatographic separation .

- Stability: Deuterated esters are prone to transesterification in acidic environments (e.g., wine), limiting their utility in ethanol-rich systems compared to non-deuterated FAMEs .

Research Findings and Limitations

- Metabolic Tracing : Ethyl-d5 esters enable real-time tracking of lipid oxidation in mammalian cells, as demonstrated in RNAi studies targeting CPT2, a mitochondrial lipid transporter .

- Limitations: Deuterated esters are cost-prohibitive (e.g., $380/25 mg for Ethyl-d5 vs. $0.5–5/mg for non-deuterated FAMEs) and less stable in reactive matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.